molecular formula C7H7F3N2O B1409200 2-Amino-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227603-65-7

2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1409200
M. Wt: 192.14 g/mol
InChI Key: QWYZTJHAXBPGTD-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It’s used as an important pharmaceutical intermediate . The empirical formula is C6H5F3N2 and the molecular weight is 162.11 .


Synthesis Analysis

2-Amino-6-(trifluoromethyl)pyridine can be synthesized by chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O and dimethyl sulfoxide under certain conditions .


Molecular Structure Analysis

The InChI code for 2-Amino-6-(trifluoromethyl)pyridine is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) .


Chemical Reactions Analysis

The major use of 2-Amino-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new 2-Amino-6-(trifluoromethyl)pyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 85.0 to 89.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is involved in various synthesis and characterization processes. For instance, it is used in the three-component synthesis of novel pyridine derivatives, like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, offering insights into its structural and chemical properties through methods like NMR, MS, and X-ray diffraction (Wu Feng, 2011).

Chemical Reactions and Complex Formation

It plays a role in various chemical reactions and complex formations. For example, in the study of polynuclear copper(II) complexes, reactions involving Cu(NO3)2 and Schiff-base ligands including pyridyl rings demonstrate the potential for forming unique ligands and complex structures (Bazhina et al., 2019). Additionally, it is used in methanolysis reactions, highlighting its role in selective catalysis and the study of reaction mechanisms (Sammakia & Hurley, 2000).

Role in Medicinal Chemistry

In medicinal chemistry, it is used as a key intermediate in synthesizing novel pyridine derivatives with potential anticancer properties. These derivatives are investigated for their efficacy against various cancer cell lines, demonstrating the compound's significance in drug discovery and development (Hafez & El-Gazzar, 2020).

Photophysical Studies

Photophysical studies involve examining the quantum yields and lifetimes of fluorescence and phosphorescence in various aminopyridines, including 2-Amino-6-(trifluoromethyl)pyridine-4-methanol. These studies are crucial for understanding the electronic properties and potential applications in optoelectronics and sensors (Kimura et al., 1977).

Catalysis and Organic Synthesis

The compound is involved in catalysis and organic synthesis, such as in the preparation of various pyridine derivatives through multi-component reactions. These syntheses contribute to the development of new methodologies in organic chemistry and the creation of novel compounds (Schwerkoske et al., 2005).

Safety And Hazards

2-Amino-6-(trifluoromethyl)pyridine is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

2-Amino-6-(trifluoromethyl)pyridine and its derivatives are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of 2-Amino-6-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYZTJHAXBPGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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